

Application Notes and Protocols for LP-922761 in Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] It also shows inhibitory activity against BMP-2-inducible protein kinase (BIKE).[1] Due to its role in critical cellular trafficking pathways, AAK1 is a target of interest for therapeutic development in various diseases, including neuropathic pain.[2][3] These application notes provide detailed protocols for utilizing **LP-922761** in both fluorescence-based and radiometric in vitro kinase assays to determine its inhibitory potency and characterize its interaction with AAK1.

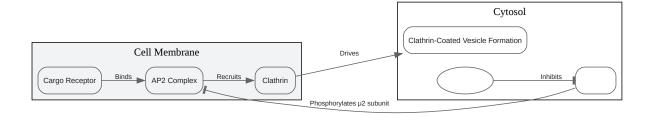
Quantitative Data Summary

The following table summarizes the known inhibitory activities of **LP-922761** against its primary targets.

Target Kinase	Assay Type	IC50 Value	Reference
AAK1	Enzymatic	4.8 nM	[1]
AAK1	Cellular	7.6 nM	[1]
BIKE	Enzymatic	24 nM	[1]



Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis



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Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by LP-922761.

Experimental Protocols

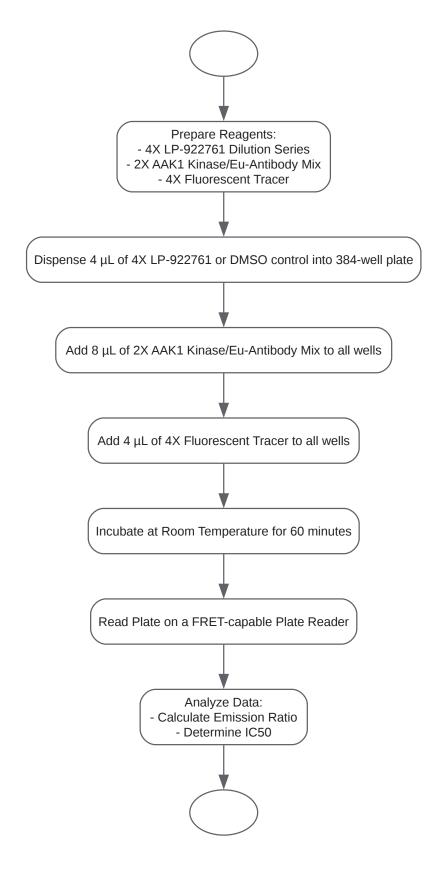
Two distinct kinase assay methodologies are presented to assess the inhibitory activity of **LP-922761** against AAK1.

Protocol 1: Fluorescence-Based Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay for AAK1 and relies on Fluorescence Resonance Energy Transfer (FRET).[4] It measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor.

Experimental Workflow:





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Caption: Workflow for the fluorescence-based AAK1 kinase binding assay.



Materials:

- Recombinant human AAK1 kinase
- LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
- LanthaScreen[™] Kinase Tracer 222
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
- LP-922761
- DMSO
- 384-well microplate (low volume, black)
- · FRET-capable plate reader

Procedure:

- **LP-922761** Preparation: Prepare a serial dilution of **LP-922761** in DMSO. A typical starting concentration for the highest dose is 1 mM. Then, create a 4X working solution of each concentration in 1X Kinase Buffer A.
- Reagent Preparation:
 - 2X AAK1/Antibody Solution: Prepare a solution containing 10 nM AAK1 kinase and 4 nM
 Eu-anti-GST Antibody in 1X Kinase Buffer A.[4]
 - 4X Tracer Solution: Prepare a 400 nM solution of Kinase Tracer 222 in 1X Kinase Buffer A.
 [4]
- Assay Assembly:
 - \circ Add 4 μ L of the 4X **LP-922761** serial dilutions or DMSO (as a vehicle control) to the wells of the 384-well plate.
 - Add 8 μL of the 2X AAK1/Antibody Solution to all wells.



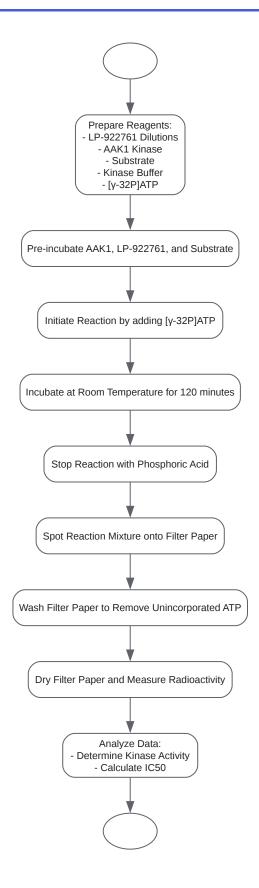
- Add 4 μL of the 4X Tracer Solution to all wells.
- \circ The final volume in each well will be 16 μ L. The final concentrations will be 5 nM AAK1, 2 nM Eu-anti-GST Antibody, and 100 nM Kinase Tracer 222.[4]
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Data Analysis:
 - Calculate the emission ratio (Acceptor Emission / Donor Emission).
 - Plot the emission ratio against the logarithm of the LP-922761 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay

This protocol is based on a traditional filter-binding assay that measures the incorporation of radiolabeled phosphate ($[y-^{32}P]ATP$) or $[y-^{33}P]ATP$) into a substrate.[5] This method directly measures the catalytic activity of the kinase.

Experimental Workflow:





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Caption: Workflow for the radiometric AAK1 kinase assay.



Materials:

- · Recombinant human AAK1 kinase
- Substrate: A suitable substrate for AAK1, such as the μ subunit of the AP2 complex or a synthetic peptide like KEEQSQITSQVTGQIGWR.[5][6]
- Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).[5]
- [y-32P]ATP or [y-33P]ATP
- LP-922761
- DMSO
- Phosphoric acid (0.5% and 0.425%)
- Methanol
- Phosphocellulose filter paper
- · Scintillation counter and scintillation fluid

Procedure:

- LP-922761 Preparation: Prepare a serial dilution of LP-922761 in DMSO.
- Reaction Setup: In a microcentrifuge tube, combine the following:
 - AAK1 kinase (concentration to be optimized by the user)
 - LP-922761 dilution or DMSO (vehicle control)
 - Substrate (e.g., 250 μM peptide substrate)[5]
 - Kinase Reaction Buffer
- Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.



- Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for AAK1 if known.
- Incubation: Incubate the reaction mixture at room temperature for a set time, for example, 120 minutes.[5] The incubation time should be within the linear range of the reaction.
- Reaction Termination: Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[5]
- Filter Binding: Spot an aliquot of the stopped reaction onto a phosphocellulose filter paper.
- Washing: Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol to remove unincorporated [y-32P]ATP.[5]
- Radioactivity Measurement: Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the kinase activity by quantifying the amount of incorporated radiolabel.
 - Plot the percentage of kinase inhibition against the logarithm of the LP-922761 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

The provided protocols offer robust methods for evaluating the inhibitory activity of **LP-922761** against its primary target, AAK1. The choice between a fluorescence-based binding assay and a radiometric activity assay will depend on the specific research goals, available equipment, and safety considerations. The binding assay is often higher throughput and avoids the use of radioactivity, while the radiometric assay provides a direct measure of catalytic inhibition. For both assays, it is crucial to perform appropriate controls, including no-enzyme and no-substrate controls, to ensure data quality.



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